

Navigating the Solubility Landscape of Methyl 6-hydroxy-2-naphthoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-hydroxy-2-naphthoate

Cat. No.: B098014

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Introduction

Methyl 6-hydroxy-2-naphthoate, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, presents a solubility profile that is critical for its application in drug development, polymer chemistry, and organic synthesis.^[1] Its molecular structure, featuring both a hydroxyl and a methyl ester group on a naphthalene core, imparts a moderate polarity that governs its interaction with different organic solvents.^[1] Understanding and predicting its solubility is paramount for process optimization, formulation development, and ensuring the desired bioavailability of resulting active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known solubility characteristics of **methyl 6-hydroxy-2-naphthoate** in organic solvents, outlines a general experimental protocol for its quantitative determination, and offers insights into its physicochemical properties.

Physicochemical Properties of Methyl 6-hydroxy-2-naphthoate

A foundational understanding of the physicochemical properties of **methyl 6-hydroxy-2-naphthoate** is essential for interpreting its solubility behavior.

Property	Value	Source
CAS Number	17295-11-3	[1][2]
Molecular Formula	C ₁₂ H ₁₀ O ₃	[1][3]
Molecular Weight	202.21 g/mol	[3][4]
Appearance	White to almost white crystalline powder	[4][5]
Melting Point	169.0 to 173.0 °C	[5]
pKa (Predicted)	8.83 ± 0.40	[2][6]
LogP (Predicted)	2.7	[3]

Solubility Profile of Methyl 6-hydroxy-2-naphthoate

Despite its wide-ranging applications, publicly available quantitative solubility data for **methyl 6-hydroxy-2-naphthoate** in a variety of organic solvents is notably scarce. The information available is primarily qualitative.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of **methyl 6-hydroxy-2-naphthoate** in various organic solvents based on information from chemical suppliers and related literature.

Solvent	Qualitative Solubility	Reference
Methanol	Soluble	[2][6]
Benzene	Implied soluble on heating	[7][8]
Diethyl Ether / Petroleum Ether	Implied soluble on heating	[7][8]
Ethyl Acetate	Implied soluble on heating	[7][8]

The implied solubility in benzene, ether/petroleum ether, and ethyl acetate is derived from a patent describing the recrystallization of the compound from these solvents.[7][8]

Recrystallization as a purification technique relies on the principle of a compound being soluble in a hot solvent and significantly less soluble in the same solvent at cooler temperatures.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable approach. This protocol is a standard method for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of **methyl 6-hydroxy-2-naphthoate** in a given organic solvent at a specific temperature.

Materials:

- **Methyl 6-hydroxy-2-naphthoate** (high purity)
- Selected organic solvent (analytical grade)
- Scintillation vials or sealed glass tubes
- Constant temperature water bath or incubator
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (PTFE, 0.22 μm)
- Pipettes
- Evaporating dish or pre-weighed vials
- Vacuum oven

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyl 6-hydroxy-2-naphthoate** to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the vials using a vortex mixer at regular intervals (e.g., every hour for the first 8 hours) to facilitate dissolution.
 - Allow the solutions to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solute is at its maximum and stable.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
- Solvent Evaporation and Quantification:
 - Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

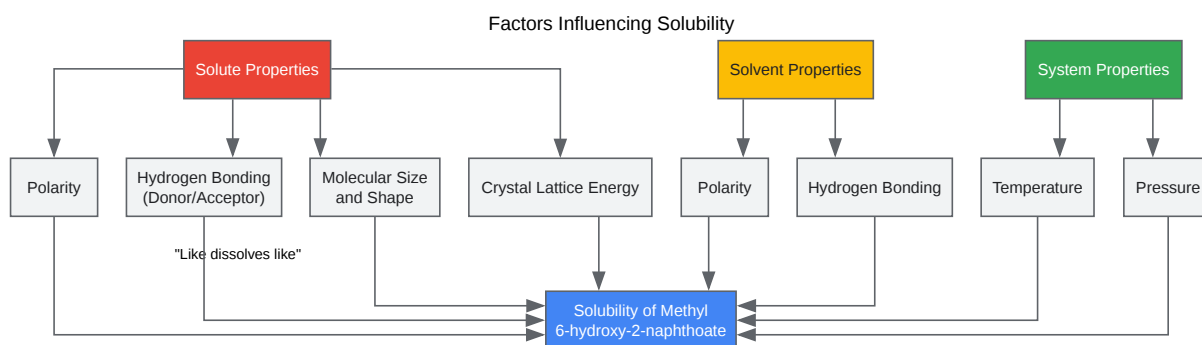
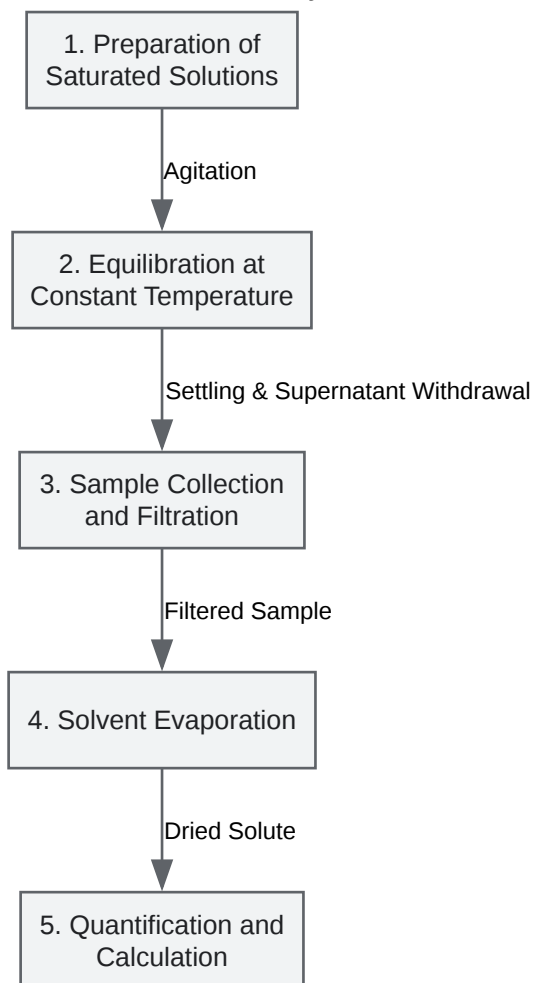
- Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator.
- Weigh the dish or vial containing the dried solute on an analytical balance.
- Calculation:
 - Calculate the mass of the dissolved **methyl 6-hydroxy-2-naphthoate** by subtracting the initial weight of the empty dish/vial from the final weight.
 - Express the solubility in desired units, such as g/100 mL or mg/mL.

$$\text{Solubility (g/100 mL)} = (\text{Mass of dried solute in g} / \text{Volume of supernatant in mL}) * 100$$

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Workflow for Solubility Determination

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